molecular formula C15H13FN2OS B1444958 4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol CAS No. 1304465-04-0

4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol

Cat. No. B1444958
M. Wt: 288.3 g/mol
InChI Key: DUPVMEFGLPYYAX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “4-fluoro-1-N-(2-phenoxyethyl)benzene-1,2-diamine” is C14H15FN2O . The molecular weight is 246.28 .

Scientific Research Applications

Synthesis and Biological Relevance

4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol, as part of the benzodiazole and benzothiazole family, has been recognized for its significant role in medicinal chemistry. The benzodiazole and benzothiazole moieties are integral structures in many natural and synthetic bioactive molecules, exhibiting a broad spectrum of biological activities. These compounds are essential in the synthesis of various heterocyclic compounds and have been utilized as building blocks in the development of therapeutic agents (Lipunova et al., 2018) (Petrov & Androsov, 2013).

Importance in Medicinal Chemistry

Benzothiazole derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This versatility makes them crucial scaffolds in drug discovery and medicinal chemistry. For instance, benzothiazoles are studied for their potential as therapeutic agents against various diseases, highlighting their increasing importance in the area of drug discovery (Kamal et al., 2015) (Ahmed et al., 2012).

Role in Synthetic Chemistry

The benzodiazole and benzothiazole scaffolds are not only significant in medicinal chemistry but also play a crucial role in synthetic chemistry. They serve as key intermediates in the preparation of various compounds, highlighting their synthetic utility. The structural simplicity and versatility in synthesis offer opportunities for the development of a wide range of compounds with diverse biological activities (Qiu et al., 2009).

Applications in Drug Development

The unique biological properties of benzothiazole derivatives make them potent candidates in drug development, especially in the field of cancer therapy. The structure-activity relationship studies of benzothiazole compounds have provided valuable insights into designing and developing novel therapeutic agents with significant anticancer potential (Pathak et al., 2019).

properties

IUPAC Name

7-fluoro-3-(2-phenoxyethyl)-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2OS/c16-12-7-4-8-13-14(12)17-15(20)18(13)9-10-19-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPVMEFGLPYYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=C(C(=CC=C3)F)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
Reactant of Route 2
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
Reactant of Route 3
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
Reactant of Route 4
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4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
Reactant of Route 5
Reactant of Route 5
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
Reactant of Route 6
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol

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